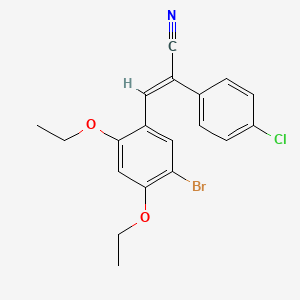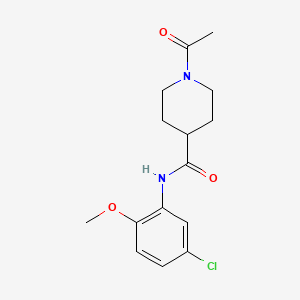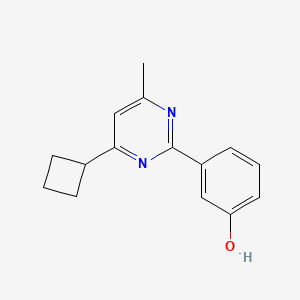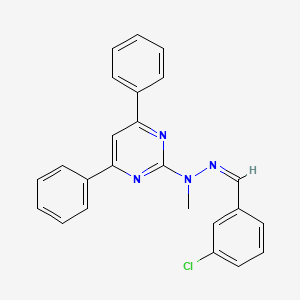![molecular formula C15H11FN4O2S B5365156 1-(1,3-benzodioxol-5-yl)-5-[(2-fluorobenzyl)thio]-1H-tetrazole](/img/structure/B5365156.png)
1-(1,3-benzodioxol-5-yl)-5-[(2-fluorobenzyl)thio]-1H-tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-benzodioxol-5-yl)-5-[(2-fluorobenzyl)thio]-1H-tetrazole, commonly known as BFT, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BFT belongs to the class of tetrazole-containing compounds, which have been shown to possess a wide range of biological activities.
作用機序
The mechanism of action of BFT is not fully understood, but it is believed to act through the inhibition of specific enzymes and signaling pathways. BFT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. BFT has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. Additionally, BFT has been shown to modulate the activity of various ion channels and receptors.
Biochemical and Physiological Effects:
BFT has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, in various cell types. BFT has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, BFT has been shown to modulate the activity of ion channels and receptors, which can affect cellular signaling and communication.
実験室実験の利点と制限
BFT has several advantages for use in lab experiments. It is a synthetic compound, which allows for precise control over its chemical properties and purity. BFT has also been shown to have high potency and selectivity for its target enzymes and pathways. However, BFT also has limitations for use in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, BFT may have off-target effects, which can complicate data interpretation.
将来の方向性
There are several future directions for the study of BFT. One area of research is the development of BFT analogs with improved potency and selectivity for specific targets. Another area of research is the study of the pharmacokinetics and pharmacodynamics of BFT in vivo, which can provide insights into its potential therapeutic applications. Additionally, the role of BFT in the regulation of epigenetic modifications, such as histone acetylation, is an area of emerging interest. Overall, the study of BFT has the potential to provide valuable insights into the mechanisms of action of tetrazole-containing compounds and their potential applications in scientific research.
合成法
BFT can be synthesized through a multistep process involving the reaction of 1,3-benzodioxole with 2-fluorobenzyl chloride, followed by the addition of sodium azide and thiol reagent. The final product is obtained through purification and isolation steps, which yield a white crystalline powder. The synthesis method has been optimized to ensure high yield and purity of the final product.
科学的研究の応用
BFT has been studied extensively for its potential applications in scientific research. It has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. BFT has been used in various in vitro and in vivo studies to investigate its effects on different cellular and molecular pathways. BFT has also been used as a tool compound to study the role of tetrazole-containing compounds in biological systems.
特性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-5-[(2-fluorophenyl)methylsulfanyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O2S/c16-12-4-2-1-3-10(12)8-23-15-17-18-19-20(15)11-5-6-13-14(7-11)22-9-21-13/h1-7H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOXGHPAULYOQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=NN=N3)SCC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-benzyl-N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methylsulfamide](/img/structure/B5365085.png)
amino]cyclopentanone oxime](/img/structure/B5365093.png)
![3-[(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5365101.png)
![7-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-8-quinolinol](/img/structure/B5365106.png)
![(3aS*,6aR*)-5-(4-fluorobenzoyl)-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5365115.png)

![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(1H-benzimidazol-2-ylthio)acetamide](/img/structure/B5365137.png)
![N-(2,3-dimethylphenyl)-N'-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5365140.png)

![3-[4-(benzyloxy)-2-bromo-5-methoxyphenyl]-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5365158.png)

![4-ethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5365174.png)
![N-(tert-butyl)-2-(2-ethoxy-4-{[(4-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5365175.png)